molecular formula C17H15F3N4O3S2 B611758 5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide CAS No. 1451993-15-9

5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide

Cat. No. B611758
M. Wt: 444.4472
InChI Key: UDSFKIFLJPECRN-UHFFFAOYSA-N
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Description

This compound, also known as VU0467154, is a chemical with the molecular formula C17H15F3N4O3S2 and a molecular weight of 444.45 . It is a part of the trifluoromethylpyridines (TFMP) derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(NCC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F)C=2SC3=NN=C(C(=C3C2N)C)C .


Physical And Chemical Properties Analysis

This compound is insoluble (3.4E-3 g/L at 25 ºC), has a pKa of 11.80±0.46 (most acidic at 25 ºC), and a density of 1.514±0.06 g/cm3 (at 20 ºC 760 Torr) .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide and its derivatives are primarily explored in the field of chemical synthesis. They are used as starting materials for synthesizing various complex organic compounds. For instance, pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives are obtained through reactions with formamide and acetic anhydride (Deeb et al., 1991). Similar compounds like 6-chloromethyl-3,4-diphenylpyrimido[4′,5′:4,5]thieno[2,3-c]pyridazin-8(7H)-one are synthesized using it as a starting material (El-Dean et al., 2008).

Antibacterial Applications

Some derivatives of this compound show potential antibacterial properties. For example, novel thieno[2,3-c]pyridazines synthesized using related starting materials have been evaluated for antibacterial activities (Al-Kamali et al., 2014). This indicates a potential use in developing new antimicrobial agents.

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, the synthesis of thieno[2,3-d:4,5-d′]dipyrimidines from related compounds has been reported, highlighting its utility in creating complex heterocycles (Clark & Hitiris, 1984).

Biological Activity Studies

It serves as a backbone for the synthesis of compounds for biological activity studies. Novel amino pyrazole derivatives, for instance, have been synthesized and evaluated for their antimicrobial activity, showcasing the compound's role in creating biologically active substances (Shah et al., 2018).

Chemiluminescence Applications

Derivatives of this compound have been evaluated for chemiluminescence, which is a valuable property in analytical chemistry and biological imaging (Tominaga et al., 1995).

Safety And Hazards

The compound has several hazard statements including H315, H317, H318, H334, H335, H341, H361, H370, and H413 . Precautionary measures include P201, P202, P233, P260, P264, P270, P271, P272, P273, P280, P302+P352, P304+P340, P305+P351+P338, P310, P313, P321, P333+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future of TFMP derivatives, including this compound, is promising. Many novel applications of TFMP are expected to be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are undergoing clinical trials .

properties

IUPAC Name

5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFKIFLJPECRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide
Reactant of Route 3
5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide
Reactant of Route 4
5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide
Reactant of Route 6
5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide

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